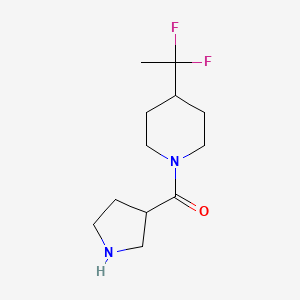

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol

Overview

Description

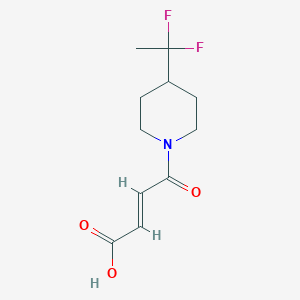

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol, also known as 1-AEP, is a chemical compound that has a wide range of applications in the scientific research field. It is a heterocyclic amine, which is a type of chemical compound that contains a ring of atoms with at least one nitrogen atom. 1-AEP is used in a variety of ways, including in the synthesis of other compounds, as a catalyst in organic reactions, and in the development of new drugs and medical treatments.

Scientific Research Applications

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol is used in a variety of scientific research applications, including in the synthesis of other compounds, as a catalyst in organic reactions, and in the development of new drugs and medical treatments. For example, this compound has been used in the synthesis of several novel compounds, including a novel inhibitor of the human enzyme dihydrofolate reductase, which can be used in the treatment of cancer. Additionally, this compound has been used as a catalyst in a variety of organic reactions, including the synthesis of polycyclic aromatic hydrocarbons, which are important compounds in the pharmaceutical and petrochemical industries. Furthermore, this compound has been used in the development of new drugs and medical treatments, such as the development of a novel antifungal agent.

Mechanism of Action

Target of Action

Compounds with a pyridine ring, such as this one, often interact with various enzymes and receptors in the body. For example, some pyridine derivatives have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Once a compound binds to its target, it can affect various biochemical pathways. For example, it might inhibit or activate the target, leading to changes in the production of certain molecules or the rate of certain reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the characteristics of the biological system it interacts with. For example, the presence of certain functional groups can affect a compound’s solubility, which in turn can influence its absorption and distribution .

Result of Action

The ultimate effects of a compound’s action at the molecular and cellular levels depend on the nature of its target and the biochemical pathways it affects. These effects can be diverse, ranging from changes in cell signaling to alterations in cell growth and survival .

Action Environment

Various environmental factors can influence a compound’s action, efficacy, and stability. These factors include pH, temperature, and the presence of other molecules that can interact with the compound. For example, certain compounds are more stable and effective in acidic environments, while others work better in neutral or basic environments .

Advantages and Limitations for Lab Experiments

The use of 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol in laboratory experiments has several advantages. First, this compound is relatively inexpensive and easy to obtain. Additionally, this compound is a versatile compound that can be used in a variety of different reactions, making it a useful tool for organic synthesis. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound can be toxic if inhaled or ingested, and it can cause irritation to the eyes and skin. Additionally, this compound can be explosive when exposed to heat or flame, so it must be handled with care.

Future Directions

There are a variety of potential future directions for 1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol research. One potential direction is to further explore the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential uses of this compound in the development of new drugs and medical treatments. Additionally, research could be done to explore the potential use of this compound in the synthesis of other compounds, such as polycyclic aromatic hydrocarbons. Finally, research could be done to explore the potential use of this compound as a catalyst in other types of organic reactions.

Biochemical Analysis

Biochemical Properties

1-(5-Aminopyridin-2-yl)-3-ethylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that high doses can cause cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic intermediates . These interactions can have downstream effects on cellular metabolism and overall energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation can influence its activity and efficacy, as well as its potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins, influencing gene expression and cellular responses.

properties

IUPAC Name |

1-(5-aminopyridin-2-yl)-3-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-2-9-8-15(6-5-11(9)16)12-4-3-10(13)7-14-12/h3-4,7,9,11,16H,2,5-6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWKLMAZHMPQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-ol](/img/structure/B1491017.png)

![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)butanoic acid](/img/structure/B1491018.png)

![3-Amino-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491026.png)

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1491029.png)

![(E)-4-oxo-4-(2-oxa-7-azaspiro[3.5]nonan-7-yl)but-2-enoic acid](/img/structure/B1491030.png)

![3-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491033.png)